molecular formula C15H20N4O3 B11377615 5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11377615
M. Wt: 304.34 g/mol
InChI Key: UHDPNYSPZZYQPM-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Functionalization: The hydroxymethyl and methoxypropyl groups are introduced through subsequent functionalization reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 5-(carboxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of a carboxamide.

    5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of 5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxymethyl group, a methoxypropyl group, and a carboxamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

5-(hydroxymethyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C15H20N4O3/c1-11-4-6-12(7-5-11)19-17-13(10-20)14(18-19)15(21)16-8-3-9-22-2/h4-7,20H,3,8-10H2,1-2H3,(H,16,21)

InChI Key

UHDPNYSPZZYQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCOC)CO

Origin of Product

United States

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